

Introduction: A Multifunctional Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Carboxy-2-fluorophenylboronic acid

Cat. No.: B1587506

[Get Quote](#)

In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. **3-Carboxy-2-fluorophenylboronic acid** (CAS No: 1072952-09-0) has emerged as a compound of significant interest due to its unique trifecta of functional groups: a boronic acid, a carboxylic acid, and a fluorine atom.^{[1][2][3]} This specific arrangement confers a distinct reactivity profile and a set of physicochemical properties that make it a valuable intermediate for researchers, particularly in the synthesis of complex pharmaceutical agents and advanced materials.

This guide provides an in-depth exploration of the core physicochemical properties of **3-Carboxy-2-fluorophenylboronic acid**. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, the experimental methodologies used for characterization, and the implications of these properties for its application. This document is intended for scientists and drug development professionals who require a comprehensive understanding of this versatile reagent.

Core Physicochemical Profile

A summary of the fundamental properties of **3-Carboxy-2-fluorophenylboronic acid** provides a foundational overview. These values are critical for initial experimental design, reaction optimization, and safety considerations.

Property	Value	Source(s)
CAS Number	1072952-09-0	[1] [4]
Molecular Formula	C ₇ H ₆ BFO ₄	[1] [4]
Molecular Weight	183.93 g/mol	[1] [4]
Appearance	White to off-white solid/powder	[2]
Purity	Typically ≥96-98%	[1] [2]
Melting Point	Data for isomers suggest >200 °C	[5] [6] [7]
Storage	Room temperature, in a cool, dry, dark place	[8]

Structural Features and Acidity: A Tale of Two Protons

The functionality of **3-Carboxy-2-fluorophenylboronic acid** is intrinsically linked to its structure, which features two distinct acidic centers: the Brønsted acidity of the carboxylic acid and the Lewis acidity of the boronic acid.

The carboxylic acid group (-COOH) is a classical Brønsted acid, donating a proton. The boronic acid group (-B(OH)₂), however, acts as a Lewis acid. It does not donate a proton itself but accepts a hydroxide ion (OH⁻) from water, forming a tetrahedral boronate species and releasing a proton into the solution. This equilibrium is fundamental to its chemistry.

Caption: Lewis acidity of the boronic acid group.

Understanding the pKa values associated with both groups is critical for predicting reactivity, solubility, and biological interactions.

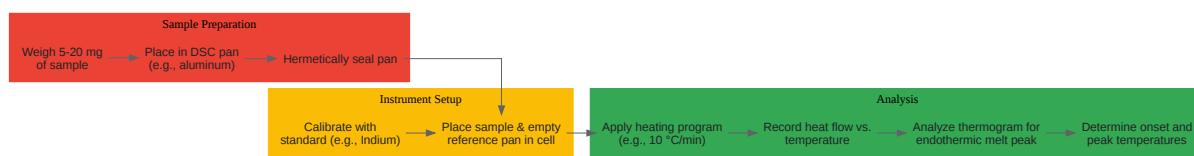
- Carboxylic Acid pKa: Expected to be in the range of 3-4, typical for benzoic acids. The adjacent electron-withdrawing fluorine atom will slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid.

- Boronic Acid pKa: The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The presence of two electron-withdrawing groups (fluoro and carboxy) on the phenyl ring significantly increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the anionic tetrahedral boronate, resulting in a lower pKa, likely in the range of 7-8. This pH-dependent behavior is crucial for applications like ATP-responsive drug delivery.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a reliable determination of the acidity constants by monitoring pH changes upon the addition of a titrant.

- Preparation: Accurately weigh approximately 10-20 mg of **3-Carboxy-2-fluorophenylboronic acid** and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a water/methanol or water/DMSO mixture to ensure solubility.[11] Use deionized, CO₂-free water.
- Instrumentation Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the dissolved sample in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
- Titration: Begin stirring the solution gently. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette or autotitrator.
- Data Acquisition: Record the pH value after each addition, ensuring the reading stabilizes. Continue the titration well past the second equivalence point.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be at the midpoint of the first buffer region, and the second pKa (boronic acid) will be at the midpoint of the second buffer region.


Thermal Properties: Melting Point and Stability

The melting point is a key indicator of purity and provides insight into the thermal stability of a compound. While specific data for the 3-carboxy-2-fluoro isomer is not widely published,

related isomers like 4-carboxy-3-fluorophenylboronic acid melt in the range of 236-240 °C, suggesting high thermal stability.[5]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly precise technique for determining thermal transitions by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[12] [13]

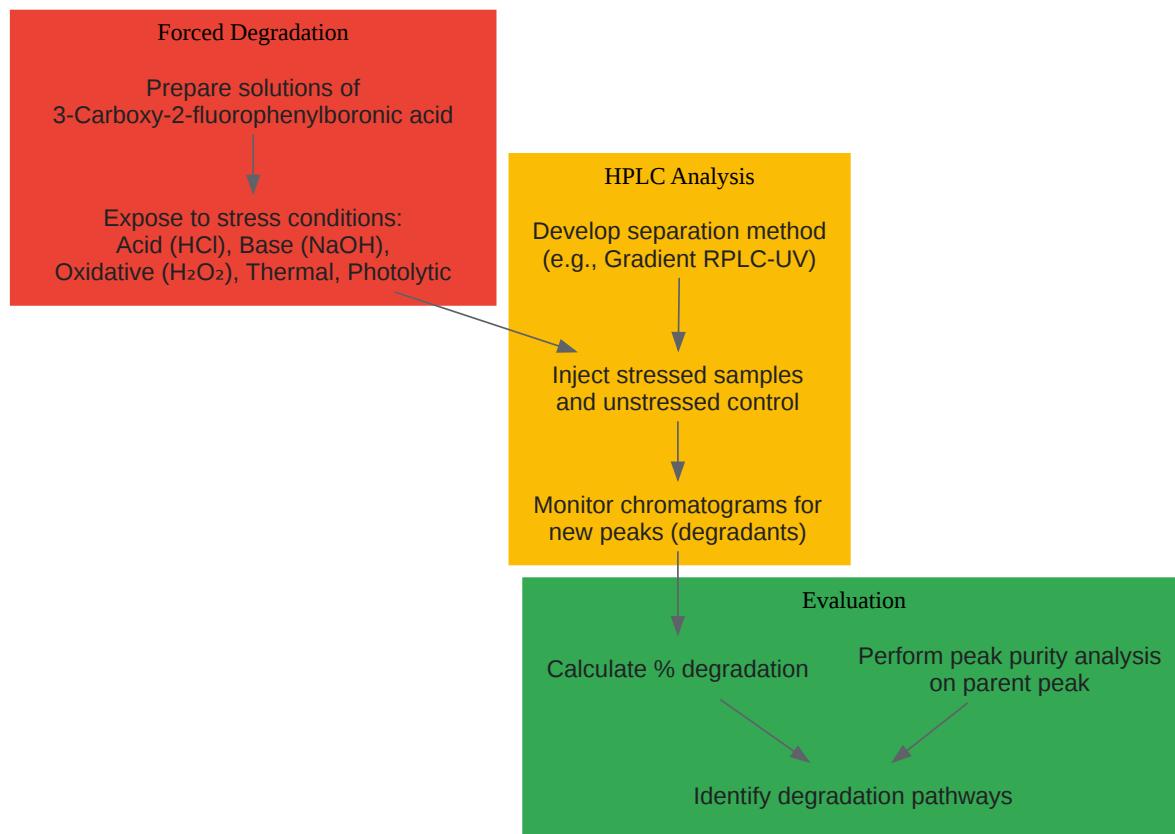
[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination by DSC.

- Sample Preparation: Weigh 5–20 mg of the dry, powdered sample into a clean DSC pan (e.g., aluminum).[12] Seal the pan hermetically.
- Instrument Calibration: Calibrate the DSC instrument using a certified reference material with a known melting point, such as indium.[12]
- Test Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Experimental Run: Heat the sample and reference pans at a controlled rate (e.g., 10 °C/minute) under an inert nitrogen atmosphere. The instrument records the differential heat

flow required to maintain both pans at the same temperature.[14]

- Data Analysis: The melting process results in an endothermic peak on the resulting thermogram. The melting point (T_m) is typically taken as the onset temperature for pure organic compounds or the peak temperature for polymers.[15] The area under the peak corresponds to the heat of fusion.


Chemical Stability and Degradation Pathways

Boronic acids are susceptible to several degradation pathways, primarily oxidative deboronation and protodeboronation.[16] However, the stability of **3-Carboxy-2-fluorophenylboronic acid** is significantly enhanced by its substituents.

- Oxidative Stability: Boronic acids can be oxidized, particularly by reactive oxygen species. This process is often the limiting factor for their use in biological systems.[16] However, intramolecular coordination of an ortho-carbonyl group to the boron atom can form a stable boralactone-like structure. This coordination diminishes the electron density on the boron, dramatically increasing its stability against oxidation by several orders of magnitude.[17][18] The ortho relationship between the carboxy and boronic acid groups in this molecule is therefore a key design feature for enhanced stability.
- Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source. Electron-withdrawing groups on the aromatic ring, such as the fluoro and carboxyl groups in this compound, generally increase the stability of the C-B bond towards electrophilic cleavage.[19]

Experimental Protocol: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the chemical stability of a compound by separating the parent compound from any potential degradants.[20][21]

[Click to download full resolution via product page](#)

Caption: Workflow for a Forced Degradation Study using HPLC.

- Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from potential impurities and degradants. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) and UV detection is a common starting point.[20][22]

- **Forced Degradation:** Subject solutions of the compound to a range of harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) for a defined period. The goal is to generate a modest amount of degradation (5-20%).[\[21\]](#)
- **Analysis:** Analyze the stressed samples by the developed HPLC method, alongside an unstressed control sample.
- **Evaluation:** The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other. The decrease in the area of the parent peak and the appearance of new peaks are used to quantify the stability under each condition.

Applications and Significance

The unique physicochemical profile of **3-Carboxy-2-fluorophenylboronic acid** makes it a powerful tool in several areas:

- **Suzuki-Miyaura Coupling:** As a boronic acid, its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[\[5\]](#)
- **Targeted Drug Delivery:** The boronic acid moiety can form reversible covalent bonds with diols, such as the sialic acids that are often overexpressed on the surface of tumor cells. This makes it an effective targeting ligand.[\[23\]](#) The carboxylic acid group provides a convenient handle for conjugation to nanoparticles, polymers, or drug molecules.
- **pH-Responsive Systems:** The dual acidic nature of the molecule allows for its use in creating materials and delivery systems that respond to changes in pH, which is relevant for targeting the acidic microenvironment of tumors or for facilitating endosomal escape.[\[23\]](#)

Safety and Handling

According to available safety data, **3-Carboxy-2-fluorophenylboronic acid** is associated with the following hazards:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing dust.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Carboxy-2-fluorophenylboronic acid | [frontierspecialtychemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 3-carboxy-2-fluorophenylboronic acid,(CAS# 1072952-09-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. scbt.com [scbt.com]
- 5. innospk.com [innospk.com]
- 6. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 7. 3-Carboxyphenylboronic acid = 95 25487-66-5 [sigmaaldrich.com]
- 8. 872460-12-3|3-Carboxy-4-fluorophenylboronic Acid|BLD Pharm [bldpharm.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. Differential scanning calorimetry [cureffi.org]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. s4science.at [s4science.at]
- 16. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 17. pnas.org [pnas.org]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Introduction: A Multifunctional Building Block for Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587506#physicochemical-properties-of-3-carboxy-2-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com